N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features an acridine moiety, which is a tricyclic aromatic system, and a dimethylamino group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide typically involves the following steps:
Formation of the acridine core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and arylamines.
Introduction of the acetamide group: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the dimethylamino propyl group: This step involves the reaction of the intermediate with 3-dimethylaminopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide involves:
DNA Intercalation: The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Molecular Targets: Primarily targets DNA and associated enzymes.
Pathways Involved: Inhibition of DNA polymerase and topoisomerase enzymes, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Proflavine: An acridine derivative with antiseptic properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide is unique due to its specific structural features, which combine the properties of acridine and dimethylamino groups, making it versatile for various applications.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-23(2)12-6-11-21-18(24)13-14-7-5-9-16-19(14)22-17-10-4-3-8-15(17)20(16)25/h3-5,7-10H,6,11-13H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
JQTLEBREBWLRLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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